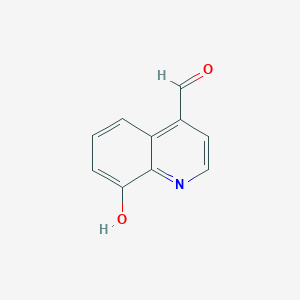

8-Hydroxyquinoline-4-carbaldehyde

Description

Contextual Significance of Quinoline-Based Scaffolds in Chemical Science

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. vedantu.comuop.edu.pk This scaffold is not merely a synthetic curiosity but is found in various natural products, particularly alkaloids, and forms the core of numerous pharmaceutical agents. orientjchem.orgijpsjournal.com The versatility of the quinoline ring system stems from its unique electronic properties and the ability to modify its structure at various positions, which significantly influences its biological activity and physical characteristics. orientjchem.orgontosight.ai

In medicinal chemistry, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgijpsjournal.comresearchgate.netresearchgate.netnih.gov The presence of the nitrogen atom in the heterocyclic ring allows for hydrogen bonding and coordination with biological targets, while the fused benzene ring provides a lipophilic character that can facilitate membrane passage. nih.gov This has led to the development of numerous quinoline-based drugs. researchgate.net

Beyond medicine, quinoline scaffolds are integral to materials science. Their inherent fluorescence and ability to form stable complexes with metal ions make them ideal candidates for the development of chemosensors, organic light-emitting diodes (OLEDs), and corrosion inhibitors. nih.govrroij.comresearchgate.net The rigid, planar structure of the quinoline system contributes to favorable photophysical properties and strong adsorption onto metal surfaces. scispace.comnajah.edu Consequently, research into quinoline chemistry continues to be a vibrant and productive area, with ongoing efforts to synthesize novel derivatives with enhanced properties for a wide range of applications. researchgate.netnih.gov

Overview of 8-Hydroxyquinoline (B1678124) Core and its Carbaldehyde Derivatives

The 8-hydroxyquinoline (8-HQ) moiety is a particularly important derivative of quinoline. nih.gov It consists of a quinoline skeleton with a hydroxyl (-OH) group at the C8 position. nih.gov This specific arrangement, with the hydroxyl group positioned near the nitrogen atom of the pyridine ring, confers potent metal-chelating capabilities. scispace.commdpi.com 8-HQ acts as a monoprotic bidentate ligand, forming stable complexes with a wide array of metal ions by displacing the hydroxyl proton and coordinating through both the oxygen and nitrogen atoms. scispace.commdpi.com This chelation often results in a significant enhancement of fluorescence, a property that is extensively exploited in analytical chemistry for the detection of metal ions. rroij.comscispace.com

The introduction of a carbaldehyde (-CHO) group onto the 8-hydroxyquinoline core creates a class of compounds known as 8-hydroxyquinoline carbaldehydes. The aldehyde group is a versatile functional handle for further chemical modifications, such as the formation of Schiff bases, which expands the molecular diversity and application potential of the 8-HQ scaffold. mdpi.com The position of the carbaldehyde group on the quinoline ring system gives rise to different isomers, each with distinct chemical and physical properties.

8-Hydroxyquinoline-4-carbaldehyde is the primary subject of this article. In this isomer, the aldehyde group is located at the C4 position of the quinoline ring. aablocks.comsigmaaldrich.com Other notable isomers include 8-hydroxyquinoline-2-carbaldehyde, 8-hydroxyquinoline-5-carbaldehyde (B1267011), and 8-hydroxyquinoline-7-carbaldehyde (B1296194). mdpi.comresearchgate.netsigmaaldrich.comchemicalbook.com The electronic interplay between the hydroxyl, aldehyde, and quinoline nitrogen groups varies with the substitution pattern, influencing the reactivity, chelating behavior, and spectroscopic properties of each isomer. For instance, formylation of 8-hydroxyquinoline often favors substitution at the C5 and C7 positions due to the activating effect of the hydroxyl group on the phenyl ring. mdpi.com

Below is a table summarizing key properties of this compound and its related isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| This compound | C₁₀H₇NO₂ | 173.17 | 14510-07-7 | Pale-yellow to Yellow-brown Solid |

| 8-Hydroxyquinoline-2-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 14510-06-6 | Yellow Crystalline Powder |

| 8-Hydroxyquinoline-5-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 5543-85-1 | Not specified |

| 8-Hydroxyquinoline-7-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 5683-78-3 | Solid |

Data sourced from references aablocks.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Scope and Research Trajectories Pertaining to 8-Hydroxyquinoline Carbaldehydes

The research landscape for 8-hydroxyquinoline carbaldehydes is diverse, driven by the unique combination of a metal-chelating site and a reactive aldehyde function. These compounds serve as crucial intermediates in the synthesis of more complex molecules and as functional molecules in their own right.

A significant research trajectory involves their use as building blocks for novel chemosensors. rroij.com By reacting the aldehyde group with various amines, researchers can synthesize a wide array of Schiff base derivatives. mdpi.com These derivatives often exhibit high selectivity and sensitivity for specific metal ions, leading to a measurable change in fluorescence or color upon binding. rroij.comscispace.com For example, Schiff bases derived from 8-hydroxyquinoline carbaldehydes have been investigated for the detection of environmentally and biologically important ions like Al³⁺. rroij.comscispace.com

In medicinal chemistry, these compounds are being explored for their potential therapeutic applications. The 8-hydroxyquinoline core itself is known for a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The aldehyde functionality allows for the synthesis of derivatives designed to enhance these properties or to target specific biological pathways. Research has shown that compounds like 8-hydroxy-2-quinolinecarbaldehyde exhibit in vitro cytotoxicity against human cancer cell lines. researchgate.net The ability of these molecules to chelate metal ions that are essential for the function of certain enzymes is a key mechanism underlying their biological activity. nih.gov

Furthermore, the study of the fundamental coordination chemistry of 8-hydroxyquinoline carbaldehydes and their derivatives with various metal ions remains an active area of research. oup.com Understanding the stability, structure, and properties of the resulting metal complexes is crucial for designing new functional materials, such as catalysts and molecular magnets. The synthesis of these aldehyde-functionalized quinolines, often via formylation reactions like the Reimer-Tiemann or Vilsmeier-Haack reactions, is also a subject of ongoing methodological development to improve yields and selectivity. mdpi.com Future research will likely continue to expand on these themes, focusing on the development of highly specific sensors, potent and selective therapeutic agents, and novel functional materials based on the versatile 8-hydroxyquinoline carbaldehyde scaffold.

Synthesis of Specific 8-Hydroxyquinoline Carbaldehyde Isomers

The regioselectivity of formylation reactions on the 8-hydroxyquinoline nucleus can be influenced by the reaction conditions and the specific methodology employed, leading to the preferential formation of different isomers.

1 Approaches to 8-Hydroxyquinoline-2-carbaldehyde

One common method for the synthesis of 8-hydroxyquinoline-2-carbaldehyde involves the oxidation of 2-methylquinolin-8-ol. sigmaaldrich.com Selenium dioxide is a reagent that has been successfully used for this transformation. sigmaaldrich.com This approach avoids direct formylation of the 8-hydroxyquinoline ring and instead relies on the functional group transformation of a pre-existing methyl group.

| Precursor | Reagent | Product | Reference |

| 2-Methylquinolin-8-ol | Selenium dioxide | 8-Hydroxy-2-quinolinecarboxaldehyde | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVEJVKZRJJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294039 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-07-7 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14510-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Hydroxyquinoline Carbaldehydes

2 Approaches to 8-Hydroxyquinoline-5-carbaldehyde (B1267011)

The synthesis of 8-hydroxyquinoline-5-carbaldehyde can be achieved through direct formylation reactions. For instance, the formylation of 8-hydroxyquinoline (B1678124) under Vilsmeier-Haack conditions has been reported to yield 8-hydroxyquinoline-5-carbaldehyde, although sometimes with modest yields. mdpi.com Another approach involves the reaction of 2-methyl-8-hydroxyquinoline with chloral (B1216628) hydrate (B1144303) in sulfuric acid to produce 2-methyl-5-(α-hydroxy-β-trichloroethyl)-8-hydroxyquinoline, which is then treated with potassium hydroxide (B78521) in methanol (B129727) to yield 2-methyl-8-hydroxyquinoline-5-carbaldehyde. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 8-Hydroxyquinoline | DMF, POCl₃ | 8-Hydroxyquinoline-5-carbaldehyde | 19.3% | mdpi.com |

| 2-Methyl-8-hydroxyquinoline | 1. Chloral hydrate, H₂SO₄ 2. KOH, Methanol | 2-Methyl-8-hydroxyquinoline-5-carbaldehyde | - | researchgate.net |

Approaches to 8-Hydroxyquinoline-7-carbaldehyde (B1296194)

The synthesis of 8-hydroxyquinoline-7-carbaldehyde is a key step in accessing a variety of functionalized derivatives. Several classical organic reactions are utilized for the direct formylation of 8-hydroxyquinoline, each with its own set of advantages and limitations.

The Reimer-Tiemann reaction , which typically involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, can be applied to 8-hydroxyquinoline. This reaction proceeds through the generation of a dichlorocarbene (B158193) intermediate. Formylation of 8-hydroxyquinoline under these conditions can lead to a mixture of regioisomers, with substitution occurring at both the C5 and C7 positions. scispace.com

The Duff reaction offers another route to hydroxyaldehydes. This method involves the formylation of a phenol with hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol (B35011) and boric acid. rroij.comwikipedia.org The reaction mechanism is thought to involve an initial aminoalkylation followed by dehydrogenation. scispace.com Similar to the Reimer-Tiemann reaction, the Duff reaction on 8-hydroxyquinoline can result in formylation at various positions, with the ortho position to the hydroxyl group being favored. rroij.com

The Vilsmeier-Haack reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. exlibrisgroup.commdpi.com This electrophilic species can then attack the electron-rich aromatic ring of 8-hydroxyquinoline. The hydroxyl group at the C8 position is a nucleophilic substituent that can react with POCl₃ and the Vilsmeier reagent, which can sometimes lead to the formation of aryl formates as byproducts, presenting a limitation to this method. scispace.com Despite this, the Vilsmeier-Haack reaction has been successfully employed in the formylation of quinoline (B57606) derivatives. scispace.comchemicalbook.com

A comparison of these formylation methods reveals differences in their electrophilic species and, consequently, their reactivity and selectivity. The Reimer-Tiemann reaction employs an electrophilic carbene, the Vilsmeier-Haack reaction uses the Vilsmeier reagent, and the Duff reaction proceeds via an iminium species generated from HMTA. scispace.com

General Synthetic Pathways for 8-Hydroxyquinoline and Derivatives

The foundational 8-hydroxyquinoline skeleton can be constructed through several classical and modern synthetic strategies, which are also adaptable for the synthesis of its substituted derivatives.

Skraup and Friedlander Methods

The Skraup synthesis is a well-established method for the preparation of quinolines. scispace.com This reaction typically involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as the corresponding nitro compound), and sulfuric acid. chemicalbook.com For the synthesis of 8-hydroxyquinoline, o-aminophenol is a suitable starting material. chemicalbook.com The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, cyclization, and subsequent oxidation.

The Friedländer synthesis provides an alternative and versatile route to quinolines. wikipedia.orgorganicreactions.orgquimicaorganica.org This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). scispace.comwikipedia.org The reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org This method is highly adaptable for producing a wide range of substituted quinolines, including derivatives of 8-hydroxyquinoline. scispace.comresearchgate.net

| Method | Starting Materials | General Conditions | Product |

| Skraup Synthesis | Aromatic amine (e.g., o-aminophenol), Glycerol, Oxidizing agent, Sulfuric acid | Heating | Substituted Quinoline (e.g., 8-Hydroxyquinoline) |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base catalysis, Condensation | Substituted Quinoline |

Diazotization and Alkali Fusion Methods

Alternative synthetic routes to 8-hydroxyquinoline involve transformations of pre-existing quinoline derivatives. One such method is the diazotization of 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt. This process introduces a hydroxyl group at the 8-position of the quinoline ring. scispace.comrroij.com

Another classical method is the alkali fusion of quinoline-8-sulfonic acid. scispace.comrroij.com In this high-temperature reaction, the sulfonic acid group is displaced by a hydroxyl group upon treatment with a molten alkali, such as potassium hydroxide.

These methods are particularly useful for introducing the hydroxyl group at a specific position on a pre-formed quinoline ring.

Suzuki Cross-Coupling Reactions for Substituted Quinoline Moieties

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, and the Suzuki-Miyaura cross-coupling reaction is a prime example. libretexts.orgnih.govyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com

For the synthesis of substituted 8-hydroxyquinoline derivatives, a bromo- or chloro-substituted 8-hydroxyquinoline can be coupled with a variety of boronic acids. scispace.comexlibrisgroup.com It is often necessary to protect the hydroxyl group of the 8-hydroxyquinoline prior to the coupling reaction to prevent undesired side reactions. scispace.com The Suzuki coupling allows for the introduction of a wide range of substituents, including aryl and heteroaryl groups, onto the quinoline core, providing a versatile pathway to novel derivatives. scispace.comexlibrisgroup.com

Derivatization Strategies via Aldehyde Functionality

The aldehyde group of 8-hydroxyquinoline carbaldehydes is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of a diverse library of derivatives.

Schiff Base Formation from 8-Hydroxyquinoline Carbaldehyde Derivatives

One of the most common and straightforward derivatization strategies for aldehydes is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde group with a primary amine, resulting in the formation of a C=N double bond.

Schiff bases derived from 8-hydroxyquinoline carbaldehydes have been extensively studied. mdpi.comuobaghdad.edu.iqspringerprofessional.de The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. mdpi.com The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum.

The diverse range of commercially available primary amines allows for the synthesis of a vast array of Schiff base derivatives with varying steric and electronic properties. This versatility makes Schiff base formation a powerful tool for modifying the chemical and biological properties of the 8-hydroxyquinoline scaffold.

Below is a table summarizing some synthesized Schiff base derivatives from 8-hydroxyquinoline carbaldehydes and their characterization data.

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base | Characterization Highlights |

| Quinoline-5-carbaldehydes and Quinoline-7-carbaldehyde (B1225660) | 2,6-diisopropylbenzenamine | Four corresponding Schiff base derivatives | Characterized by MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR. Structures of four Schiff bases were determined by single-crystal X-ray diffraction. mdpi.com |

| 8-hydroxyquinoline-2-carbaldehyde | Aromatic diamines | Quinoline-based benzimidazoles (after intracyclization) | Characterized using FT-IR, NMR, MS, and single-crystal X-ray diffraction. |

| 8-hydroxyquinoline-2-carbaldehyde | Aliphatic diamines | Bis-imines | Characterized using FT-IR, NMR, MS, and single-crystal X-ray diffraction. |

| 5-chloro-8-hydroxyquinoline-7-carboaldehyde or 8-hydroxycarbaldehyde | Primary amine derivative (68) | Target product (69) via reductive amination | Details of characterization not specified in the provided context. |

Hydrazone Synthesis from 8-Hydroxyquinoline Carbaldehydes

The synthesis of hydrazones from 8-hydroxyquinoline carbaldehydes is a straightforward and common chemical transformation. This reaction involves the condensation of the aldehyde group with a hydrazine (B178648) derivative. wikipedia.org The fundamental process sees the carbonyl carbon of the aldehyde attacked by the terminal nitrogen atom of the hydrazine, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone functional group. wikipedia.orgmdpi.com

This methodology is highly versatile, as the use of different substituted hydrazines allows for the introduction of various functionalities into the final molecule. A notable example is the synthesis of 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone, a compound developed as a potential fluorescent chemosensor for magnesium ions (Mg²⁺). researchgate.net In this synthesis, 8-hydroxyquinoline-5-carbaldehyde is reacted with benzotriazol-1-acetyl hydrazide. The resulting hydrazone exhibited a significant increase in fluorescence intensity upon binding with Mg²⁺. researchgate.net

Similarly, other quinoline carbaldehydes can be used to generate hydrazone derivatives. For instance, a quinoline-based hydrazone was synthesized by reacting quinoline-2-carbaldehyde with 2-hydrazinopyridine (B147025) in methanol at room temperature, yielding the final product in a 67% yield after 8 hours. mdpi.com The structure was confirmed by the presence of characteristic signals in the ¹H NMR spectrum, including a singlet for the hydrazone NH proton at 11.34 ppm and an imine (N=CH) proton signal at 8.20 ppm. mdpi.com Further research has focused on creating hydrazone-based polyhydroquinoline derivatives by reacting a bis-hydrazide of a polyhydroquinoline core with various aromatic aldehydes. nih.gov

Table 1: Examples of Hydrazone Synthesis from Quinoline Carbaldehydes

| Starting Aldehyde | Reagent | Product | Notes | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | Benzotriazol-1-acetyl hydrazide | 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone | Synthesized as a fluorescent chemosensor for Mg²⁺. | researchgate.net |

| Quinoline-2-carbaldehyde | 2-Hydrazinopyridine | 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline | Reaction conducted in methanol at room temperature. | mdpi.com |

| Polyhydroquinoline bis-hydrazide | Aromatic aldehydes (e.g., 4-bromo-2-fluorobenzaldehyde) | Hydrazone-based polyhydroquinoline derivatives | Multi-step synthesis to produce derivatives with potential biological activity. | nih.gov |

Other Condensation Reactions for Diverse Derivatives

Beyond hydrazone formation, the carbaldehyde group of 8-hydroxyquinoline derivatives is a key reactant in various other condensation reactions, leading to a wide array of molecular structures. A primary example is the synthesis of Schiff bases (or imines), which are formed by the condensation of the aldehyde with primary amines. mdpi.com

An efficient protocol has been developed for the synthesis of four different Schiff base derivatives by reacting selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde with 2,6-diisopropylbenzenamine. mdpi.com These reactions demonstrate the utility of the carbaldehyde in creating sterically hindered and crystalline products. The hydroxyl and aldehyde groups on the quinoline ring allow for further structural modifications. For example, the reaction of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines can lead to the formation of quinoline-based benzimidazoles through an initial condensation followed by an intracyclization reaction. nih.gov When aliphatic diamines are used instead, the reaction yields bis-imines without subsequent cyclization. nih.govmdpi.com

Other important base-catalyzed condensation reactions include the Perkin transformation, which reacts the aldehyde with an acid anhydride (B1165640) to form styryl-type compounds. mdpi.com Additionally, the Claisen-Schmidt condensation allows for the reaction of the aldehyde with a ketone. For instance, 7-carbaldehyde congeners of coumarins have been condensed with 2,4-pentanedione in a modified Claisen-Schmidt reaction to produce larger conjugate molecules. researchgate.net These varied condensation pathways underscore the importance of the carbaldehyde group in the synthesis of complex 8-hydroxyquinoline derivatives.

Table 2: Examples of Other Condensation Reactions

| Quinoline Reactant | Reagent(s) | Product Type | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Quinoline-5-carbaldehydes | 2,6-Diisopropylbenzenamine | Schiff Base | Condensation | mdpi.com |

| 8-Hydroxyquinoline-2-carbaldehyde | Aromatic Diamines | Benzimidazole derivative | Condensation & Intramolecular Cyclization | nih.gov |

| 8-Hydroxyquinoline-2-carbaldehyde | Aliphatic Diamines | Bis-imine | Condensation | nih.govmdpi.com |

| 8-Hydroxyquinoline-5-carbaldehyde | Acid Anhydride (e.g., Acetic Anhydride) | Styrylquinoline | Perkin Transformation | mdpi.com |

| Formylated Coumarins | 2,4-Pentanedione | Diene-coumarin conjugate | Claisen-Schmidt Condensation | researchgate.net |

Coordination Chemistry of 8 Hydroxyquinoline Carbaldehydes and Their Metal Complexes

Ligand Design and Binding Modes

The coordination behavior of 8-hydroxyquinoline (B1678124) carbaldehydes is fundamentally dictated by the arrangement of their donor atoms. This allows for the formation of both simple bidentate chelates and more complex multidentate structures.

Bidentate Coordination through Quinoline (B57606) Nitrogen and Deprotonated Phenolic Oxygen Atoms

The foundational coordination mode of 8-hydroxyquinoline and its derivatives involves the formation of a stable five-membered chelate ring through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. rroij.comrroij.comnih.govsemanticscholar.org This bidentate chelation is a common feature in complexes with a variety of metal ions. scirp.orgscirp.org The hydrogen of the hydroxyl group is displaced upon complexation, and the metal center is bound to both the oxygen and nitrogen atoms. rroij.comrroij.comscispace.com This mode of coordination is observed in numerous complexes, forming the basis for more intricate ligand architectures. For instance, four-coordinate metal complexes will typically bind two molecules of the 8-hydroxyquinoline derivative, while six-coordinate metals will bind three. rroij.comrroij.comscispace.com

Tetradentate and Multidentate Ligand Architectures (e.g., Semicarbazones of 8-Hydroxyquinoline-2-carbaldehyde)

The introduction of a carbaldehyde group, particularly at the 2-position of the 8-hydroxyquinoline scaffold, provides a reactive site for the synthesis of more complex ligands. Through condensation reactions with various amines, Schiff bases can be formed, leading to ligands with increased denticity. mdpi.comacs.org For example, the reaction of 8-hydroxyquinoline-2-carbaldehyde with amines containing additional donor groups, such as morpholine (B109124) or piperidine (B6355638) moieties, results in ligands that can act as tetradentate or multidentate chelators. mdpi.comacs.org

A notable example is the formation of semicarbazones from 8-hydroxyquinoline-2-carbaldehyde. These derivatives can provide additional nitrogen and oxygen donor atoms, leading to tetradentate ligands capable of forming stable complexes with various metal ions. In some instances, the resulting complexes exhibit distorted geometries to accommodate the steric and electronic requirements of the ligand and metal center. For example, a Ni(II) complex with a ligand derived from 2-carbaldehyde-8-hydroxyquinoline displays a distorted octahedral geometry where the ligand coordinates through NNO donors in a meridional fashion. mdpi.com

Metal Complexation Studies

The rich coordination chemistry of 8-hydroxyquinoline carbaldehydes and their derivatives has been extensively explored with a wide range of metal ions, leading to the synthesis and characterization of numerous novel complexes.

Synthesis of Metal Chelates with Transition Metals (e.g., Ag(I), V(IV)O, Ni(II), Fe(III), Cu(II), Zn(II))

A significant body of research has focused on the complexation of 8-hydroxyquinoline derivatives with transition metals.

Ag(I): Complexes of silver(I) with 8-hydroxyquinoline have been synthesized and characterized. Spectroscopic studies indicate that the complexation occurs through the oxygen and nitrogen atoms of the ligand, forming a 1:1 metal-to-ligand stoichiometry. ajchem-a.comresearchgate.net

V(IV)O: Oxidovanadium(IV) complexes with ligands derived from 8-hydroxyquinoline-2-carbaldehyde have been prepared. mdpi.com These complexes often exhibit a distorted square-pyramidal geometry, with the ligands acting as bidentate donors through the quinoline nitrogen and phenolate (B1203915) oxygen. mdpi.com Studies have also been conducted on oxidovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines. mdpi.com

Ni(II): Nickel(II) complexes with Schiff base ligands derived from 8-hydroxyquinoline-2-carbaldehyde have been synthesized and structurally characterized. mdpi.comresearchgate.net These complexes can adopt a six-coordinate, distorted octahedral geometry. mdpi.com Mixed ligand complexes of Ni(II) containing both a Schiff base and 8-hydroxyquinoline have also been reported. jchemlett.com

Fe(III): Iron(III) complexes with 8-hydroxyquinoline derivatives have been synthesized. mdpi.comresearchgate.net The coordination of iron(III) by these ligands has been studied, with density-functional theory calculations indicating that a high-spin state is the most stable. nih.gov

Cu(II): Copper(II) readily forms complexes with 8-hydroxyquinoline and its derivatives. acs.orgresearchgate.net Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have been used to create stable Cu(II) complexes. acs.org The resulting complexes have been characterized by various analytical and spectroscopic techniques. acs.org

Zn(II): Zinc(II) complexes of 8-hydroxyquinoline-based ligands are well-documented. acs.orgnyu.edu These complexes are often fluorescent and have been synthesized from Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde. acs.org The structural parameters of these complexes can influence their photophysical properties. nyu.edu

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ag(I) | 8-Hydroxyquinoline | - | ajchem-a.comresearchgate.net |

| V(IV)O | Schiff base of 8-hydroxyquinoline-2-carbaldehyde | Distorted square-pyramidal | mdpi.com |

| Ni(II) | Schiff base of 8-hydroxyquinoline-2-carbaldehyde | Distorted octahedral | mdpi.comresearchgate.net |

| Fe(III) | 8-Hydroxyquinoline derivative | - | mdpi.comnih.gov |

| Cu(II) | Schiff base of 8-hydroxyquinoline-2-carbaldehyde | - | acs.org |

| Zn(II) | Schiff base of 8-hydroxyquinoline-2-carbaldehyde | - | acs.orgnyu.edu |

Complexation with Main Group Elements (e.g., Al(III))

8-Hydroxyquinoline and its derivatives are excellent chelating agents for main group elements, most notably aluminum(III). rroij.comrroij.com The resulting tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃) complex is well-known for its thermal and chemical stability. rroij.com The modification of the 8-hydroxyquinoline ligand can influence the properties of the resulting aluminum complex. researchgate.net For instance, an 8-hydroxyquinoline-carbaldehyde Schiff-base has been reported to exhibit selectivity for Al(III). scispace.com

| Metal Ion | Ligand Type | Key Finding | Reference |

|---|---|---|---|

| Al(III) | 8-Hydroxyquinoline | Forms stable tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃) | rroij.com |

| Al(III) | 8-Hydroxyquinoline-carbaldehyde Schiff-base | Shows selectivity for Al(III) | scispace.com |

Coordination with Rare-Earth Metal Ions (e.g., Y(III), La(III), Er(III), Ho(III), Eu(III))

The coordination chemistry of 8-hydroxyquinoline derivatives extends to rare-earth metal ions. While less common than transition metal complexes, research has demonstrated the formation of complexes with lanthanide cations. researchgate.net For example, complexes of rare-earth metals with 8-hydroxyquinoline derivatives have been synthesized and characterized. These studies explore the potential applications of these complexes, leveraging the unique properties of the lanthanide ions.

Stoichiometric and Geometrical Aspects of Complex Formation

There is a notable lack of specific studies detailing the formation of metal complexes with 8-hydroxyquinoline-4-carbaldehyde as a ligand. Consequently, there is no available data on the typical ligand-to-metal ratios (e.g., 1:1, 2:1, 2:2) or the resulting coordination geometries (such as octahedral, tetrahedral, or square planar) for its complexes.

For the broader class of 8-hydroxyquinoline derivatives, the coordination is well-established to occur through the deprotonated hydroxyl oxygen and the quinoline nitrogen atom, forming stable chelate rings with metal ions nih.govrroij.com. The stoichiometry and geometry are influenced by the metal ion's size, charge, and coordination preferences. For instance, many divalent metal ions form 1:2 complexes with 8-hydroxyquinoline, resulting in octahedral or square-planar geometries nih.gov. However, without specific experimental evidence for this compound, it is not possible to confirm if the presence of the electron-withdrawing carbaldehyde group at the 4-position alters this behavior.

Supramolecular Assembly and Coordination Polymers Involving 8-Hydroxyquinoline Carbaldehyde Units

Similarly, the scientific literature lacks reports on the use of this compound as a building block for supramolecular assemblies or coordination polymers. The aldehyde functional group has the potential to participate in further reactions to create more complex ligands, such as Schiff bases, which can then be used to form intricate supramolecular structures acs.org. Research on other 8-hydroxyquinoline derivatives has shown that non-covalent interactions like π-π stacking and hydrogen bonding are crucial in the self-assembly of their metal complexes into one-, two-, or three-dimensional networks uncw.edu.

While this compound has been identified as a natural product isolated from Broussonetia zeylanica and has been synthesized for use as a precursor in creating other organic molecules, its own coordination chemistry has not been a focus of published research sbc.org.plscribd.compsu.edualraziuni.edu.ye. Therefore, no data tables or detailed research findings on its supramolecular chemistry can be provided at this time.

Spectroscopic and Advanced Characterization Techniques for 8 Hydroxyquinoline Carbaldehydes and Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying functional groups and understanding the bonding within 8-hydroxyquinoline-based molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy of 8-hydroxyquinoline (B1678124) and its derivatives reveals characteristic vibrational modes. In 8-hydroxyquinoline (8-HQ), a prominent band associated with the phenolic -OH stretching vibration is typically observed around 3160-3390 cm⁻¹. researchgate.netresearchgate.net The C=C and C=N stretching vibrations of the quinoline (B57606) ring appear in the 1000-1600 cm⁻¹ region. researchgate.net Specifically, skeletal modes of the semi-unsaturated carbon-carbon bonds result in a group of bands in the 1650–1450 cm⁻¹ range. researchgate.net

The presence of a carbaldehyde group in 8-hydroxyquinoline-4-carbaldehyde introduces a characteristic C=O stretching vibration. For instance, in 8-hydroxyquinoline-5-carbaldehyde (B1267011), the ν(C=O) stretch is observed at 1667 cm⁻¹. mdpi.com Upon complexation with metal ions, significant shifts in these vibrational frequencies occur. A notable change is the disappearance of the -OH stretching band, indicating deprotonation and coordination of the hydroxyl oxygen to the metal center. researchgate.netresearchgate.net For example, in metal complexes of 8-hydroxyquinoline, the C-O stretching vibration is observed around 1222 cm⁻¹, with in-plane and out-of-plane bending appearing at lower frequencies. researchgate.net Furthermore, the C=N stretching band in the free ligand often shifts to a lower frequency upon complexation, indicating the involvement of the quinoline nitrogen in coordination. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for 8-Hydroxyquinoline Derivatives and Complexes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | Stretching | 3160 - 3390 | researchgate.netresearchgate.net |

| Aldehyde C=O | Stretching | ~1667 | mdpi.com |

| Aromatic C=C/C=N | Stretching | 1000 - 1600 | researchgate.net |

| Ring Skeletal | Stretching | 1450 - 1650 | researchgate.net |

| C-O (in complex) | Stretching | ~1222 | researchgate.net |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying the effects of substitution and complexation on the energy levels of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of 8-hydroxyquinoline derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring. For 8-hydroxyquinoline itself, absorption peaks are observed around 234 nm and 308 nm. researchgate.net The introduction of a carbaldehyde group can influence these transitions. For example, 8-hydroxyquinoline-5-carbaldehyde exhibits multiple absorption bands, with significant peaks at 267 nm and 350 nm in methanol (B129727). mdpi.com

Upon complexation with metal ions, these absorption bands often undergo a bathochromic (red) shift. This shift is indicative of the formation of a metal-ligand complex and a change in the electronic structure. For instance, the formation of a complex between 8-hydroxyquinoline and a metal ion can lead to the appearance of a new absorption band at longer wavelengths, such as around 370 nm. researchgate.net The solvent environment can also influence the position of the absorption bands. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 8-Hydroxyquinoline | - | 234, 308 | researchgate.net |

| 8-Hydroxyquinoline-5-carbaldehyde | Methanol | 207, 248, 267, 286, 350, 429 | mdpi.com |

| Metal Complex of 8-HQ | - | 237, 310, 370 | researchgate.net |

Photoluminescence and Fluorescence Emission Spectroscopy

8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the quinoline nitrogen. rroij.com This process provides a non-radiative decay pathway, thus quenching fluorescence. However, upon chelation with metal ions, the rigidity of the molecule increases, and the ESIPT process is often inhibited, leading to a significant enhancement of fluorescence emission. rroij.com

The introduction of different substituents on the 8-hydroxyquinoline ring can modulate the fluorescence properties. For instance, derivatives of 8-hydroxyquinoline have been designed to exhibit red-shifted luminescence compared to the parent compound. sioc-journal.cn The fluorescence of these compounds and their metal complexes makes them valuable as fluorescent sensors and in the development of organic light-emitting diodes (OLEDs). rroij.comresearchgate.net

The ESIPT phenomenon is a key aspect of the photophysics of many 8-hydroxyquinoline derivatives. rsc.orgnih.gov This ultrafast process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a keto tautomer which then fluoresces at a longer wavelength, resulting in a large Stokes shift. rsc.orgnih.gov This property is highly sensitive to the molecular environment and can be exploited for sensing applications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of 8-hydroxyquinoline derivatives in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The aldehyde proton (CHO) gives a characteristic singlet peak at a downfield chemical shift, typically around 9.8-10.5 ppm. mdpi.comcmu.edu The protons on the quinoline ring appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton.

For example, in 8-hydroxyquinoline-5-carbaldehyde, the aldehyde proton appears at 10.14 ppm in DMSO-d₆. The aromatic protons show distinct signals, such as the proton at position 4 appearing as a doublet of doublets at 8.97 ppm. mdpi.com Similarly, for 8-hydroxyquinoline-7-carbaldehyde (B1296194), the aldehyde proton is observed at 10.41 ppm. mdpi.com The hydroxyl proton (-OH) signal can be broad and its chemical shift is often solvent-dependent. The analysis of ¹H NMR spectra is crucial for confirming the successful synthesis of these compounds and for studying their conformational properties in solution. acs.org

Table 3: Characteristic ¹H NMR Chemical Shifts (δ) for 8-Hydroxyquinoline Carbaldehydes (in DMSO-d₆)

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| 8-Hydroxyquinoline-5-carbaldehyde | HC=O | 10.14 | s | mdpi.com |

| H-4 | 8.97 | dd | mdpi.com | |

| H-2 | 9.56 | dd | mdpi.com | |

| H-6 | 8.17 | d | mdpi.com | |

| H-3 | 7.78 | dd | mdpi.com | |

| H-7 | 7.26 | d | mdpi.com | |

| 8-Hydroxyquinoline-7-carbaldehyde | HC=O | 10.41 | s | mdpi.com |

| H-2 | 9.07 | dd | mdpi.com | |

| H-4 | 8.78 | dd | mdpi.com | |

| H-6 | 7.99 | d | mdpi.com | |

| H-3 | 7.57 | dd | mdpi.com | |

| H-5 | 7.24 | d | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the context of 8-hydroxyquinoline derivatives, ¹³C NMR provides detailed information about the chemical environment of each carbon atom in the molecule.

For instance, in the ¹³C NMR spectrum of a derivative of 8-hydroxyquinoline, specific chemical shifts are observed for the different carbon atoms. The carbon atoms in the aromatic rings typically resonate in the downfield region of the spectrum, while those in aliphatic side chains appear in the upfield region. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

A study on a polynorbornene-derived 8-hydroxyquinoline compound reported the following ¹³C NMR data in CDCl₃: δ 177.5, 166.9, 153.7, 149.2, 143.9, 140.1, 136.0, 135.9, 129.4, 126.6, 122.9, 121.5, 120.0, 109.8, 62.9, 62.7, 50.5, 50.3, 49.7, 47.2, 39.2, 32.6, 30.0, 29.5, 29.2, 26.2, 25.6 ppm. rsc.org Another related compound showed signals at δ 153.1, 149.4, 140.3, 135.9, 129.5, 126.4, 121.7, 120.7, 110.0, 78.3, 76.1, 56.5 ppm. rsc.org These values provide a fingerprint of the carbon skeleton, allowing for structural confirmation.

The ¹³C NMR spectrum of 8-(dimethylamino)quinoline-5-carbaldehyde in CDCl₃ displayed signals at δ = 44.1, 111.2, 122.2, 123.3, 128.3, 133.9, 139.5, 141.0, 146.9, 155.0, and 191.3 ppm. mdpi.com The signal at 191.3 ppm is characteristic of the aldehyde carbonyl carbon.

Upon complexation with metal ions, the chemical shifts of the carbon atoms in the 8-hydroxyquinoline ligand can change, providing insights into the coordination environment. For example, in a Zn(II) complex with a Schiff base derived from 8-hydroxyquinoline, the ¹³C NMR signals of the ligand were observed to shift, indicating the involvement of the quinoline nitrogen and the hydroxyl oxygen in metal binding. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Key Chemical Shifts (ppm) | Reference |

| Polynorbornene-derived 8-hydroxyquinoline | CDCl₃ | 177.5, 166.9, 153.7, 149.2, 143.9, 140.1, 136.0, 135.9, 129.4, 126.6, 122.9, 121.5, 120.0, 109.8 | rsc.org |

| 8-(Dimethylamino)quinoline-5-carbaldehyde | CDCl₃ | 191.3 (C=O), 155.0, 146.9, 141.0, 139.5, 133.9, 128.3, 123.3, 122.2, 111.2, 44.1 | mdpi.com |

| 8-Hydroxyquinoline-2-carbaldehyde derivative | CDCl₃ | 153.1, 149.4, 140.3, 135.9, 129.5, 126.4, 121.7, 120.7, 110.0, 78.3, 76.1, 56.5 | rsc.org |

Multinuclear NMR Spectroscopy

While ¹H and ¹³C NMR are standard techniques, multinuclear NMR, which involves observing the NMR signals of other nuclei, can provide additional valuable information, especially when studying metal complexes of 8-hydroxyquinoline carbaldehydes.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can directly probe the nitrogen atom in the quinoline ring. researchgate.netresearchgate.net Changes in the ¹⁵N chemical shift upon complexation provide direct evidence of the nitrogen atom's involvement in coordination to a metal center. researchgate.net Although the natural abundance of ¹⁵N is low (0.37%), modern NMR techniques, such as inverse-detected 1H-¹⁵N correlation spectra (HSQC), have made it a more accessible and powerful tool. researchgate.netresearchgate.net

Metal-Nuclei NMR: For complexes involving NMR-active metal isotopes, such as ¹¹³Cd or ⁶⁷Zn, direct observation of the metal nucleus can offer profound insights into the coordination geometry and the nature of the metal-ligand bond. However, the applicability of this technique depends on the specific metal ion present in the complex.

In studies of Zn(II) complexes with 8-hydroxyquinoline derivatives, while direct observation of zinc isotopes is challenging, ¹H NMR titrations have been used to monitor the changes in the proton signals of the ligand upon addition of Zn(II), indirectly providing information about the complex formation. nih.gov

The characterization of various quinolinecarbaldehydes and their Schiff base derivatives has been successfully achieved through a combination of techniques including multinuclear NMR. mdpi.com The formation of metal complexes with ligands derived from 8-hydroxyquinoline-2-carbaldehyde has been confirmed using various spectroscopic methods, including NMR. mdpi.comnih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of compounds. Various MS methods are employed in the characterization of 8-hydroxyquinoline carbaldehydes and their complexes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized 8-hydroxyquinoline derivatives and their metal complexes. mdpi.com HRMS measurements are often performed using a mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer. mdpi.com The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly useful for the analysis of volatile and thermally stable compounds. nist.gov For 8-hydroxyquinoline derivatives, GC-MS can be used to identify and quantify the compounds in a mixture. mdpi.com The gas chromatogram provides information on the retention time of the compound, while the mass spectrum provides its fragmentation pattern, which can be used for structural elucidation and confirmation by comparing it to spectral libraries. nih.gov

For example, the GC-MS analysis of 8-hydroxyquinoline-7-carbaldehyde showed a retention time of 6.360 minutes and a molecular ion peak (M⁺) at m/z 173. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, non-volatile, and thermally labile molecules, including metal complexes. mdpi.comacs.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. This allows for the observation of intact molecular ions or protonated molecules ([M+H]⁺), providing clear molecular weight information. rsc.orgacs.org

ESI-MS has been extensively used to characterize 8-hydroxyquinoline derivatives and their metal complexes. rsc.orgacs.org For instance, the ESI-MS spectrum of a polynorbornene-derived 8-hydroxyquinoline compound showed a peak at m/z 600.13, corresponding to the protonated molecule [M+H]⁺. rsc.org In the study of Cu(II) and Zn(II) complexes of 8-hydroxyquinoline Schiff bases, ESI-MS was used to confirm the formation of the expected complexes, with observed m/z values matching the calculated values for species like [M+H]⁺. acs.org

Table 2: ESI-MS Data for 8-Hydroxyquinoline Derivatives and Complexes

| Compound/Complex | Calculated m/z | Found m/z | Ion | Reference |

| Polynorbornene-derived 8-hydroxyquinoline | - | 600.13 | [M+H]⁺ | rsc.org |

| Cu(L3)₂ | 660.25 | 659.73 | [M+H]⁺ | acs.org |

| Zn(L1)₂ | 629.11 | 629.26 | [M+H]⁺ | acs.org |

| Zn(L2)₂ | 633.22 | 633.14 | [M+H]⁺ | acs.org |

| Zn(L3)₂ | 661.25 | 661.03 | [M+H]⁺ | acs.org |

X-ray Diffraction Studies

While the crystal structure of 8-hydroxyquinoline itself has been determined, revealing a new monoclinic polymorph, XRD studies are particularly valuable for characterizing the coordination geometry of metal complexes of 8-hydroxyquinoline carbaldehydes. nih.gov For example, single-crystal X-ray diffraction analysis has been used to determine the molecular structures of various metal complexes of 8-hydroxyquinoline derivatives, confirming the coordination of the ligand to the metal center through the nitrogen and oxygen atoms. acs.orgresearchgate.net

In a study of Cu(II) and Zn(II) complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde, single-crystal X-ray diffraction analysis provided detailed structural information, confirming the coordination environment around the metal ions. acs.org Similarly, the structures of Group IV metal alkoxide complexes with 8-hydroxyquinoline have been elucidated by X-ray diffraction, revealing pseudo-octahedral coordination around the titanium(IV) center. researchgate.net

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical behavior and its interactions in biological or material science contexts.

Studies on the parent compound, 8-hydroxyquinoline, have identified different polymorphic forms, each with unique crystal packing and intermolecular interactions. One monoclinic polymorph was found to have the crystal data shown in the table below. nih.gov In this structure, the molecule is planar, featuring a significant intramolecular O—H···N hydrogen bond. nih.gov Furthermore, molecules form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov This detailed structural information is crucial for understanding the solid-state properties and potential applications of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 |

| b (Å) | 9.243 |

| c (Å) | 11.070 |

| β (°) | 90.718 |

| Volume (ų) | 677.3 |

| Temperature (K) | 100 |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials. It is primarily used for phase identification, analysis of crystalline purity, and can also be employed for crystal structure determination when single crystals are not available. The resulting diffraction pattern is a fingerprint of the crystalline solid.

Specific PXRD data for this compound is not documented in the reviewed sources. However, the technique has been applied to the parent compound, 8-hydroxyquinoline, and its metal complexes. For example, PXRD was used to determine the structural parameters of a large, lab-grown single crystal of 8-hydroxyquinoline. researchgate.net The technique is also used to characterize newly synthesized metal complexes, such as those of 8-hydroxyquinoline with barium, confirming the formation of new crystalline phases. researchgate.netmdpi.com In studies of mixed-ligand complexes, PXRD analysis has shown that the resulting materials exhibit crystalline peaks, confirming their ordered solid-state structure, while some complexes may be amorphous. ekb.eg This demonstrates the utility of PXRD in confirming the successful synthesis and crystalline nature of new materials derived from the 8-hydroxyquinoline scaffold.

Electrochemical Characterization

Electrochemical methods are instrumental in probing the redox properties of 8-hydroxyquinoline derivatives. These techniques provide information on oxidation and reduction potentials, electron transfer mechanisms, and can be developed into sensitive analytical methods.

Voltammetric Techniques (e.g., Cathodic Stripping Voltammetry)

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful tools for studying the electrochemical behavior of molecules. Adsorptive stripping voltammetry (AdSV), a highly sensitive variation, can be used for trace analysis.

While studies on this compound are absent from the literature reviewed, the electrochemical properties of its isomer, 8-hydroxyquinoline-5-carbaldehyde, have been investigated. mdpi.com Furthermore, extensive voltammetric analysis has been performed on the parent compound, 8-hydroxyquinoline (8HQ). The electrochemical oxidation of 8HQ has been studied using a glassy carbon paste electrode, revealing an irreversible, diffusion-controlled two-electron oxidation process. electrochemsci.org Techniques like DPV and Adsorptive Stripping Differential Pulse Voltammetry have been optimized for the sensitive quantitative analysis of 8HQ. electrochemsci.orgsigmaaldrich.com For instance, a detection limit of 5.2 x 10⁻⁸ mol/L was achieved for 8HQ using DPV. electrochemsci.org

Square wave voltammetry has been employed to develop an analytical method for 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone, a derivative of another isomer, demonstrating the versatility of these techniques for quantifying 8-hydroxyquinoline-based compounds. tandfonline.com

Analysis of Reduction and Oxidation Potentials

The analysis of reduction and oxidation potentials provides fundamental information about the electronic structure and reactivity of a molecule. These potentials are sensitive to the chemical environment, including the presence of substituents on the quinoline ring and coordination to metal ions.

Research on 8-hydroxy-quinoline-5-carbaldehyde has shown a strong correlation between its chemical structure and its reduction and oxidation potentials. mdpi.com The introduction of different functional groups can significantly alter these electrochemical properties. For example, the presence of a methyl group was found to facilitate oxidation, while the reduction potential of methylated compounds became more negative compared to the non-methylated structures. mdpi.com

Studies on the parent 8-hydroxyquinoline (8HQ) using differential pulse voltammetry have detailed its oxidation process. The oxidation of the 8-hydroxyl group of free 8HQ occurs at a specific potential. When 8HQ forms coordination complexes with ions like iron(II), the oxidation potential of the 8-hydroxyl group shifts to more positive values. mdpi.com The table below summarizes the observed oxidation potentials for 8HQ and its iron complex.

| Compound/Complex | Observed Peak Potential (mV) | Technique |

|---|---|---|

| 8-Hydroxyquinoline (8HQ) | ~480 | Differential Pulse Voltammetry |

| Fe(II)-8HQ Complex | 518 | Differential Pulse Voltammetry |

This shift indicates that complexation with the metal ion alters the electronic properties of the 8-hydroxyquinoline ligand, a key aspect of its function in various applications. mdpi.com

Computational and Theoretical Investigations of 8 Hydroxyquinoline Carbaldehydes

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For 8-hydroxyquinoline-4-carbaldehyde and its derivatives, these methods have elucidated key aspects of their electronic structure, reactivity, and excited-state dynamics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to 8-hydroxyquinoline (B1678124) derivatives to understand their fundamental properties. nih.govnih.gov DFT calculations have been instrumental in explaining the reactivity and selectivity of formylation reactions on the 8-hydroxyquinoline scaffold. mdpi.com By analyzing the electrostatic potentials of the atoms, researchers can predict the most likely sites for electrophilic substitution. mdpi.com For instance, differences in the electrostatic potentials of atoms in the C5-H and C7-H bonds can explain the observed selectivity in formylation reactions. mdpi.com

Furthermore, DFT has been used to characterize the structure and vibrational frequencies of 8-hydroxyquinoline derivatives and their metal complexes. nih.govresearchgate.net These calculations provide valuable data that complements experimental spectroscopic techniques like FT-IR and Raman spectroscopy. researchgate.net The stability of these molecules, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. ijastems.org

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for studying the excited states of molecules like this compound. nih.gov TD-DFT calculations have been crucial in elucidating the mechanism of excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org

Upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the quinoline (B57606) nitrogen can be significantly strengthened. nih.gov TD-DFT studies can model this process and calculate the potential energy surfaces of the excited states, revealing the feasibility and dynamics of proton transfer. nih.govrsc.org These calculations have shown that for 8-hydroxyquinoline, the ESIPT process is feasible in the excited state, although it is not favorable in the ground state. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that characterizes the molecule's chemical stability and its ability to participate in electronic transitions. edu.krd

For 8-hydroxyquinoline derivatives, calculations of frontier molecular orbitals have been used to support findings from electrochemical studies. mdpi.com A smaller HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited. edu.krd The energies of the HOMO and LUMO can also provide insights into the electron-donating and electron-accepting capabilities of the molecule. edu.krdresearchgate.net For example, a higher HOMO energy suggests a greater ability to donate electrons. researchgate.net

Table 1: Frontier Molecular Orbital Energies of 8-Hydroxyquinoline Derivatives This table is for illustrative purposes. Actual values depend on the specific derivative and the computational method used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline | -5.8 | -1.2 | 4.6 |

| This compound | -6.2 | -2.0 | 4.2 |

Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Charge analysis and Molecular Electrostatic Potential (MEP) mapping are valuable tools for understanding the charge distribution and reactive sites of a molecule. mdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net

For 8-hydroxyquinoline and its derivatives, MEP analysis can identify the regions most susceptible to electrophilic and nucleophilic attack. chemrxiv.org The negative potential regions, typically around the oxygen and nitrogen atoms, indicate sites that are favorable for interactions with positive charges, while positive potential regions, often around hydrogen atoms, indicate electrophilic sites. chemrxiv.orgresearchgate.net This information is crucial for predicting the noncovalent interactions that govern molecular recognition and binding to biological targets. chemrxiv.org

Mechanistic Pathway Elucidation

Computational methods are also instrumental in elucidating the mechanisms of chemical reactions, particularly those involving the transfer of protons.

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process observed in many organic molecules containing a proton donor and a proton acceptor in close proximity, such as 8-hydroxyquinoline. nih.govrsc.org In its ground state, 8-hydroxyquinoline exists predominantly in its enol form. However, upon photoexcitation, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to the formation of a keto tautomer. nih.govwikipedia.org

Computational studies, particularly using TD-DFT, have been pivotal in understanding the dynamics of this process. nih.govrsc.org These studies have shown that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer. nih.gov The potential energy surfaces calculated for the ground and excited states can reveal the energy barriers for the proton transfer reaction. For 8-hydroxyquinoline, it has been shown that the ESIPT process can occur on an ultrafast timescale with a negligible barrier in the excited state. nih.gov This process is often associated with a large Stokes shift in the fluorescence spectrum, as the emission from the keto tautomer is at a lower energy (longer wavelength) than the absorption of the enol form. rsc.org The investigation of ESIPT is crucial for the design of fluorescent probes and other photofunctional materials based on the 8-hydroxyquinoline scaffold.

Radical Scavenging Mechanisms

The antioxidant potential of 8-hydroxyquinoline derivatives is a key area of research. Computational studies on the parent molecule, 8-hydroxyquinoline (8HQ), provide significant insights into the probable radical scavenging mechanisms of this compound. The primary mechanisms investigated are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For 8-hydroxyquinoline, the phenolic hydroxyl group (-OH) is the primary site for this process. The feasibility of HAT is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a more favorable HAT process. For the parent 8HQ, the BDE of the O-H bond has been computationally studied, and it is expected that the presence of the electron-withdrawing carbaldehyde group (-CHO) at the 4-position in this compound would influence this value.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical. This process is governed by the ionization potential (IP) of the antioxidant. Theoretical studies on related phenolic compounds suggest that the SET mechanism is often less favorable in non-polar environments compared to HAT.

A comparative overview of the thermodynamic parameters for these mechanisms in a related compound is presented below.

| Radical Scavenging Mechanism | Key Thermodynamic Parameter | General Trend for Phenolic Antioxidants |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Lower BDE favors the reaction. |

| Single Electron Transfer (SET) | Ionization Potential (IP) | Lower IP favors the reaction. |

| Radical Adduct Formation (RAF) | Gibbs Free Energy of Reaction (ΔG) | More negative ΔG favors the reaction. |

Solvent Effect Modeling

The influence of the solvent environment on the chemical properties and reactivity of a molecule is profound. Computational chemistry employs various solvation models to simulate these effects. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used method that represents the solvent as a continuous dielectric medium.

For a closely related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), theoretical studies using the IEFPCM model have been conducted in different solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and water. eurjchem.com These studies typically reveal that with an increase in the polarity of the solvent, there are noticeable shifts in the calculated spectroscopic and electronic properties. For instance, the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, is often observed to change with solvent polarity. It is anticipated that this compound would exhibit similar solvent-dependent behavior, with its dipole moment and other electronic properties being modulated by the surrounding medium.

Topological and Intermolecular Interaction Analyses

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent interactions play a crucial role in molecular recognition and supramolecular assembly. NCI analysis, based on the electron density (ρ) and its reduced density gradient (s), is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density to distinguish between these interaction types.

In a computational study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NCI and RDG analyses were employed to investigate intermolecular interactions. eurjchem.com These analyses typically reveal regions of attractive and repulsive interactions within the molecule and between neighboring molecules. For this compound, similar analyses would be expected to highlight the presence of intramolecular hydrogen bonding between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring, as well as potential intermolecular interactions involving the carbaldehyde group.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization in a molecule. acs.org ELF maps the probability of finding an electron pair, thus revealing the locations of covalent bonds, lone pairs, and atomic cores. LOL provides a complementary perspective on electron localization.

For a related quinoline derivative, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, ELF and LOL analyses have been computationally performed. eurjchem.com These studies help in visualizing the electronic structure, such as the delocalization of electrons in the aromatic rings and the localization of lone pairs on the oxygen and nitrogen atoms. A similar investigation on this compound would be instrumental in understanding its electronic arrangement and reactivity.

Natural Bond Order (NBO) Analysis for Hyperconjugation

Natural Bond Order (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of 8-hydroxyquinoline derivatives, NBO analysis is crucial for understanding the intramolecular charge transfer and the stability of the molecule. For the analogous 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NBO analysis has been used to study the hyperconjugative interactions between donor and acceptor orbitals. eurjchem.com For this compound, NBO analysis would likely reveal significant delocalization of the lone pairs of the hydroxyl oxygen and the quinoline nitrogen into the aromatic system, as well as the electronic influence of the carbaldehyde group.

A representative table of significant hyperconjugative interactions from a related quinoline derivative is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | Data not available for target compound |

| LP (1) O1 | π* (C7-C8) | Data not available for target compound |

| π (C5-C6) | π* (C4-C10) | Data not available for target compound |

| This table is illustrative. E(2) values are highly specific to the molecule under investigation. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used for these purposes.

For related quinoline carbaldehyde derivatives, computational methods have been successfully employed to predict spectroscopic data such as NMR chemical shifts (¹H and ¹³C), FT-IR vibrational frequencies, and UV-Vis electronic absorption spectra. eurjchem.commdpi.com For instance, in the study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the calculated vibrational frequencies and electronic transitions showed good agreement with experimental data after appropriate scaling. eurjchem.com It is expected that similar computational approaches would provide reliable predictions for the spectroscopic properties of this compound, facilitating its structural characterization.

Below is a table showing a comparison of experimental and computationally predicted spectroscopic data for a related compound, illustrating the utility of these methods.

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | Data not available for target compound | Data not available for target compound |

| ¹³C NMR (δ, ppm) | Data not available for target compound | Data not available for target compound |

| FT-IR (cm⁻¹) | Data not available for target compound | Data not available for target compound |

| UV-Vis (λmax, nm) | Data not available for target compound | Data not available for target compound |

| This table is illustrative and highlights the type of data that can be obtained through computational prediction. |

Studies on Non-Linear Optic (NLO) Properties

Computational and theoretical investigations have become indispensable tools for predicting and understanding the non-linear optical (NLO) properties of novel materials. For the 8-hydroxyquinoline family of compounds, these studies are crucial in elucidating the relationship between molecular structure and NLO activity. The intrinsic NLO properties of a molecule are governed by its response to an applied electric field, which can be described by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Molecules that exhibit large hyperpolarizability values typically possess a strong charge-transfer character, often facilitated by an electron donor-acceptor (D-A) system connected by a π-conjugated bridge. In 8-hydroxyquinoline carbaldehydes, the hydroxyl group (-OH) acts as an electron donor, while the carbaldehyde group (-CHO) serves as an electron acceptor. The quinoline ring itself provides the π-conjugated system. The relative positions of these groups on the aromatic scaffold are critical in determining the magnitude of the NLO response.

Detailed Research Findings

While specific computational studies focusing exclusively on the NLO properties of this compound are not prominent in the published literature, extensive theoretical work on closely related isomers and derivatives provides significant insight. A detailed study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde using Density Functional Theory (DFT) offers a prime example of the computational approach used to evaluate these materials. uobasrah.edu.iq

In such studies, the geometry of the molecule is first optimized to find its most stable conformation. Then, key electronic and optical properties are calculated. Characteristics such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are computed to assess the NLO potential. uobasrah.edu.iqresearchgate.net The first hyperpolarizability (β) is particularly important as it is the molecular origin of second-harmonic generation (SHG), a key NLO phenomenon.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter. uobasrah.edu.iq A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and is often associated with a larger hyperpolarizability, as it indicates that the molecule's electron density is more easily polarized. uobasrah.edu.iq

Computational analyses on related quinoline derivatives have consistently shown that these molecules can possess significant NLO properties. For instance, studies on various substituted quinolines and their derivatives have been performed using Hartree-Fock (HF) and DFT methods (specifically B3LYP) to determine their NLO characteristics. researchgate.net These calculations often compare the resulting hyperpolarizability values to that of a standard NLO material, such as urea, to benchmark their performance. researchgate.net

A comprehensive theoretical investigation of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde was conducted using the B3LYP functional and the 6-311++G(d,p) basis set. uobasrah.edu.iq The study calculated the dipole moment, polarizability, and first hyperpolarizability both in the gas phase and in different solvents (ethanol, DMSO, and water) to understand the effect of the environment on the NLO properties. uobasrah.edu.iq The results indicated that the first hyperpolarizability (β) was significantly larger than that of urea, suggesting its potential as a promising NLO material. uobasrah.edu.iq The calculations also revealed that the NLO properties were sensitive to the polarity of the solvent. uobasrah.edu.iq

The key calculated NLO parameters for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde from this study are presented below.

Table 1: Calculated NLO Properties of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde

| Property | Gas Phase | Ethanol | DMSO | Water |

| Dipole Moment (μ) (Debye) | 3.55 | 5.16 | 5.43 | 5.53 |

| Polarizability (α) (esu) | 1.89E-23 | 2.15E-23 | 2.18E-23 | 2.19E-23 |

| Hyperpolarizability (β) (esu) | 2.10E-30 | 3.49E-30 | 3.70E-30 | 3.79E-30 |

Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory. uobasrah.edu.iq